molecular formula C14H15NO3S B2914940 N-benzyl-4-methoxybenzenesulfonamide CAS No. 119059-70-0

N-benzyl-4-methoxybenzenesulfonamide

Cat. No.: B2914940
CAS No.: 119059-70-0
M. Wt: 277.34
InChI Key: CDTRGFYYGHIFTP-UHFFFAOYSA-N
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Description

Significance of the Sulfonamide Class in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, marking the dawn of the antibiotic era. nih.gov Discovered in the 1930s, sulfonamide drugs were the first effective systemic antimicrobial agents and are credited with saving countless lives before the widespread availability of penicillin. nih.gov The initial breakthrough came with the discovery that the dye Prontosil was metabolized in the body to the active compound sulfanilamide.

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). ontosight.ai This enzyme is crucial for the synthesis of folic acid in bacteria, a vitamin essential for DNA and RNA synthesis. ontosight.ai By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and replication. ontosight.ai

Beyond their celebrated role as antimicrobials, sulfonamides exhibit a remarkable diversity of biological activities, making them a "privileged scaffold" in drug discovery. This versatility has led to their development as:

Diuretics: Thiazide diuretics, containing a sulfonamide moiety, are frontline treatments for hypertension.

Antidiabetic Drugs: Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

Anticonvulsants: Certain sulfonamide derivatives have shown efficacy in treating epilepsy.

Anticancer Agents: More recently, sulfonamides have been investigated for their potential as anticancer drugs, targeting enzymes like carbonic anhydrases and matrix metalloproteinases (MMPs) that are involved in tumor growth and metastasis. nih.gov

Enzyme Inhibitors: The sulfonamide group is a key feature in inhibitors for various enzymes, including lipoxygenases and monoamine oxidases, which are implicated in inflammation and neurological disorders, respectively. nih.govnih.gov

Historical and Contemporary Context of N-benzyl-4-methoxybenzenesulfonamide and its Analogues in Scholarly Investigations

While dedicated research on this compound is not extensively documented in publicly available literature, its structural framework serves as a parent structure for a multitude of analogues that have been the focus of significant scholarly investigation. The research has largely concentrated on modifying the benzyl (B1604629) and methoxybenzene rings to explore and optimize various biological activities.

Historically, the synthesis of N-benzylbenzenesulfonamide derivatives has been a subject of chemical research, with studies focusing on efficient and environmentally friendly synthetic methods. researchgate.netnsf.gov These methods often involve a two-step process: the reaction of a benzenesulfonyl chloride with a primary amine, followed by benzylation. researchgate.netnsf.gov

Contemporary research on analogues of this compound is vibrant and spans several therapeutic areas. The N-benzylbenzenesulfonamide moiety is recognized for its presence in a variety of biologically significant compounds. nsf.gov

Enzyme Inhibition:

A significant area of investigation is the role of these analogues as enzyme inhibitors.

12-Lipoxygenase (12-LOX) Inhibitors: Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-LOX, an enzyme implicated in skin diseases, diabetes, and cancer. nih.gov Certain compounds in this class exhibit nanomolar potency and favorable metabolic properties. nih.gov

Matrix Metalloproteinase (MMP) Inhibitors: Analogues such as (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide have been developed as potent inhibitors of gelatinases (MMP-2 and MMP-9). nih.gov These enzymes are overexpressed in tumors and play a role in metastasis. nih.gov

Monoamine Oxidase (MAO) Inhibitors: N-benzylamine-sulfonamide derivatives have been synthesized and evaluated as selective MAO-B inhibitors, which are targets for neurodegenerative diseases like Parkinson's disease. nih.gov

α-Glucosidase Inhibitors: Benzyl-substituted sulfonamides have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. juniperpublishers.com

Antimicrobial and Anticancer Research:

The foundational antibacterial properties of sulfonamides continue to be explored in novel structures.

Antimicrobial Agents: Researchers have synthesized fatty acid amides of 4-methoxybenzylamine (B45378) and found them to possess antibacterial and antifungal activity. nih.gov Other studies have explored N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, with methoxy-substituted benzyl groups, for their antimicrobial properties. researchgate.net

Cancer Research: The interaction of the chemokine receptor CXCR4 with its ligand CXCL12 is crucial in cancer metastasis. nih.gov Aryl sulfonamides, including N-benzylbenzenesulfonamide derivatives, have been synthesized as inhibitors of this interaction, demonstrating potential to block or delay metastasis. nih.gov

The table below summarizes the research focus on various analogues of this compound.

Research AreaAnalogue ClassTarget/Activity
Enzyme Inhibition4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamidesPotent and selective 12-Lipoxygenase (12-LOX) inhibitors
Enzyme Inhibition(R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamideMatrix Metalloproteinase (MMP-2, MMP-9) inhibition
Enzyme InhibitionN-benzylamine-sulfonamide derivativesSelective Monoamine Oxidase B (MAO-B) inhibitors
Enzyme InhibitionBenzyl substituted sulfonamidesα-Glucosidase inhibition
AntimicrobialFatty acid amides of 4-methoxybenzylamineAntibacterial and antifungal activity
AntimicrobialN-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesAntimicrobial activity
AnticancerN-benzylbenzenesulfonamide derivativesInhibition of CXCR4/CXCL12 interaction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTRGFYYGHIFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902266
Record name NoName_1498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Methoxybenzenesulfonamide

Classical Synthesis Routes for N-benzyl-4-methoxybenzenesulfonamide

The traditional approaches to synthesizing this compound primarily rely on well-established condensation and multi-step strategies that form the core sulfonamide linkage.

Condensation Reactions Utilizing 4-Methoxybenzenesulfonyl Chloride and Benzylamine (B48309) Precursors

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between 4-methoxybenzenesulfonyl chloride and benzylamine. ontosight.ai This reaction, typically carried out in the presence of a base, involves the nucleophilic attack of the benzylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

The choice of base and solvent plays a crucial role in the efficiency of this reaction. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521), which serve to neutralize the hydrogen chloride byproduct. The reaction is often performed in solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or water. While effective, this method can sometimes be associated with drawbacks such as the use of carcinogenic solvents like dichloromethane and potentially long reaction times, which has prompted the development of more efficient and environmentally friendly alternatives.

A typical reaction scheme for this condensation is presented below:

Reaction Scheme: Condensation of 4-Methoxybenzenesulfonyl Chloride and Benzylamine

Reactant 1Reactant 2BaseSolventProduct
4-Methoxybenzenesulfonyl ChlorideBenzylaminePyridine/Triethylamine/NaOHDichloromethane/THF/WaterThis compound

Multi-Step Synthetic Strategies for N-Benzyl Sulfonamide Core Structures

In some instances, a multi-step approach is employed to construct the N-benzyl sulfonamide core. This is particularly useful when synthesizing analogues with various substitutions on the benzyl (B1604629) or aryl sulfonamide moieties. A common two-step strategy involves the initial reaction of a sulfonyl chloride with a primary amine to form the corresponding sulfonamide, followed by a subsequent benzylation step. researchgate.netnih.gov

For example, 4-methoxybenzenesulfonyl chloride can first be reacted with ammonia (B1221849) or a primary amine to yield 4-methoxybenzenesulfonamide. This intermediate is then subjected to benzylation using benzyl bromide in the presence of a base like sodium hydroxide to afford the final this compound. nih.gov This approach offers modularity, allowing for the introduction of diverse functionalities at different stages of the synthesis. The benzylation of the primary sulfonamide is thought to proceed through an SN1-like mechanism, where the formation of a stable benzylic carbocation is a key intermediate. nih.gov

Advanced and Environmentally Benign Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for sulfonamide synthesis, minimizing waste and avoiding hazardous reagents.

Catalytic N-Alkylation Protocols for Sulfonamide Synthesis (e.g., Manganese-Catalyzed Borrowing Hydrogen Approaches)

A significant step towards greener synthesis is the use of catalytic N-alkylation reactions. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful tool. This approach utilizes alcohols as alkylating agents, with water being the only byproduct, thus offering high atom economy. Manganese-based catalysts have shown particular promise in this area due to the earth-abundance and low toxicity of manganese.

In a typical manganese-catalyzed N-alkylation, a bench-stable Mn(I) PNP pincer precatalyst facilitates the reaction between a sulfonamide and an alcohol. The proposed mechanism involves the temporary oxidation of the alcohol to an aldehyde by the manganese catalyst, which then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the manganese hydride species, which was formed during the initial alcohol oxidation, to yield the N-alkylated sulfonamide and regenerate the active catalyst. This methodology has been successfully applied to the N-alkylation of a diverse range of sulfonamides with benzylic and primary aliphatic alcohols, achieving excellent yields.

Solid-Support-Based Methodologies for Sulfonamide Derivatization

Solid-phase synthesis offers several advantages for the preparation of sulfonamide libraries, including simplified purification and the potential for automation. In this approach, the sulfonamide or a precursor is anchored to a solid support, such as a resin. Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by washing the resin.

Various solid supports, including silica (B1680970) gel, florisil, alumina, and montmorillonite (B579905) clays, have been shown to not only act as supports but also to possess catalytic activity in the formation of sulfonamides. These methods, especially when combined with solvent-free and microwave-assisted techniques, can significantly reduce reaction times and increase yields. The final product is then cleaved from the solid support in the last step of the synthesis. This methodology is particularly valuable for the generation of diverse libraries of sulfonamide analogues for screening purposes.

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification to generate a wide array of analogues with potentially enhanced or novel biological activities. Derivatization can be targeted at the sulfonamide nitrogen, the benzyl group, or the 4-methoxybenzenesulfonyl moiety.

Further substitution on the sulfonamide nitrogen can be achieved by reacting this compound with various electrophiles in the presence of a base. This allows for the introduction of additional alkyl or acyl groups.

The aromatic rings of the this compound scaffold are amenable to electrophilic substitution reactions. For instance, palladium-catalyzed C-H arylation and alkylation have been demonstrated for benzylsulfonamides, enabling the introduction of substituents at the meta-position of the benzyl ring. This provides a powerful tool for fine-tuning the steric and electronic properties of the molecule. Additionally, the synthesis of analogues with substituents on the 4-methoxybenzenesulfonyl ring, such as a methyl group, has been reported.

The methoxy (B1213986) group itself can be a handle for derivatization. For example, demethylation to the corresponding phenol (B47542) would provide a site for further functionalization, such as etherification or esterification, to introduce a variety of different groups. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Structural Diversification through Substituent Introduction on Aromatic Rings and the Sulfonamide Nitrogen

The structural diversification of this compound is primarily achieved by modifying its constituent parts before or after the core structure is assembled. The synthesis typically involves the condensation of 4-methoxybenzenesulfonyl chloride with benzylamine. ontosight.ai By using substituted variants of these starting materials, a diverse library of derivatives can be created.

Further functionalization can be achieved on the sulfonamide nitrogen. For instance, after the initial formation of a primary sulfonamide (e.g., 4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride and a primary amine), the nitrogen atom can undergo further reactions, such as benzylation or allylation, to yield N,N-disubstituted products. nsf.govresearchgate.net This two-step process allows for the introduction of different groups onto the nitrogen atom. nsf.gov For example, reacting an N-allyl-4-methylbenzenesulfonamide with benzyl bromide in the presence of sodium hydroxide yields the N-allyl-N-benzyl derivative. nsf.gov More advanced methods, such as rhodium-catalyzed C-H activation, enable the direct functionalization of the arene rings at the ortho position relative to the sulfonamide directing group, allowing for the introduction of carbenoid groups. researchgate.net

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct DescriptionReference
Sulfonamide Formation4-methoxybenzenesulfonyl chloride, Substituted benzylamineBase (e.g., Na₂CO₃)N-(substituted benzyl)-4-methoxybenzenesulfonamide derivatives ontosight.ainih.gov
N-Alkylation/N-BenzylationThis compoundAlkyl/Benzyl halide, Base (e.g., NaOH, K₂CO₃)N-alkyl/benzyl-N-benzyl-4-methoxybenzenesulfonamide nsf.govresearchgate.net
One-Pot Synthesisp-toluenesulfonyl chloride, p-toluidine, benzyl chlorideNa₂CO₃ solution (pH 8-10)N-benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide nih.gov
Arene C-H FunctionalizationAryl sulfonamidesRh(III) catalystOrtho-functionalized aryl sulfonamides researchgate.net

Hybrid Molecule Design and Synthesis Involving this compound Moieties

The this compound moiety can be incorporated into larger, more complex molecules to create hybrid structures with potentially novel properties. This strategy involves linking the core sulfonamide scaffold to other distinct chemical entities.

An example of this approach is the synthesis of N-Benzyl-N-(4-hydrazinocarbonyl-benzyl)-4-methoxy-benzenesulfonamide. scbt.com In this molecule, the foundational this compound structure is further functionalized on the benzyl group's aromatic ring with a hydrazinocarbonyl moiety, effectively creating a hybrid molecule that combines the features of a sulfonamide with a hydrazide. Another strategy involves creating hybrid derivatives by linking sulfonamides with other heterocyclic systems, such as the site-selective nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine (B156064) with sulfonamides to produce novel trichloropyrimidine-arylsulfonamide hybrids. eurjchem.com These synthetic approaches expand the chemical space and functional complexity of molecules derived from the this compound core.

Core MoietyLinked MoietySynthetic StrategyResulting Hybrid Molecule ClassReference
This compoundHydrazinocarbonyl groupFunctionalization of the benzyl ringSulfonamide-Hydrazide Hybrid scbt.com
ArylsulfonamideTrichloropyrimidineNucleophilic substitutionSulfonamide-Pyrimidine Hybrid eurjchem.com
1,4-bis(arylsulfonamido)benzeneDiacetic acidN-alkylation with bromoacetic acid derivativesBis-sulfonamide-Diacetic Acid Hybrid nih.gov

Mannich Reaction Applications in Sulfonamide Functionalization

The Mannich reaction is a powerful three-component condensation reaction that can be employed for the functionalization of sulfonamides. researchgate.net This reaction typically involves an amine (or its derivative), an aldehyde, and a compound containing an active hydrogen. In the context of sulfonamides, modern variations of this reaction have been developed to create densely substituted molecules.

One such method involves a cobalt-catalyzed, three-component synthesis of α-substituted N-sulfonyl amines from readily available aryl aldehydes, primary sulfonamides, and (hetero)arenes. researchgate.net This approach is based on the direct functionalization of (hetero)arenes through C(sp²)-H bond activation. This allows for the modular synthesis of highly substituted sulfonamides, which are valuable scaffolds in medicinal chemistry. researchgate.net While traditional Mannich reactions often require harsh conditions such as high temperatures over extended periods, newer catalytic systems enable these transformations under more efficient conditions. researchgate.net This methodology provides a direct route to introduce complexity and build α-substituted amine structures onto a sulfonamide framework.

Sulfonamide ComponentAldehyde/Imine ComponentThird Component (C-H source)Catalyst/ConditionsProduct TypeReference
Primary SulfonamidesAryl Aldehydes(Hetero)arenesCobalt-catalyzed C(sp²)-H bond activationα-substituted N-sulfonyl amines researchgate.net
Primary SulfonamidesDimethyl acetal(Hetero)arenesRhodium catalyst ([Cp*RhCl₂]₂, AgSbF₆)Densely substituted benzylic amines researchgate.net

Biological Activities and Molecular Mechanisms of Action of N Benzyl 4 Methoxybenzenesulfonamide Derivatives

Antimicrobial Activity Investigations

The antimicrobial properties of sulfonamides are well-established, and derivatives of N-benzyl-4-methoxybenzenesulfonamide are no exception. Their mechanism of action is rooted in the disruption of a crucial metabolic pathway in bacteria. ontosight.ai

Spectrum of Antibacterial Activity Against Specific Pathogens

Research into this compound derivatives and structurally related compounds has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. Studies on related N'-benzylidene-4-hydroxybenzohydrazide derivatives have shown notable antimicrobial effects. researchgate.net For instance, certain derivatives exhibit activity against Bacillus subtilis and Escherichia coli. researchgate.net Similarly, studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds against specific bacterial strains, illustrating their spectrum of activity.

Compound/DerivativeBacterial StrainActivity (MIC)
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide researchgate.netBacillus subtilis31.3 ppm
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide researchgate.netEscherichia coli500 ppm
N'-(4- nitrobenzylidene)-4-hydroxybenzohydrazide researchgate.netEscherichia coli31.3 ppm
N'-(4- nitrobenzylidene)-4-hydroxybenzohydrazide researchgate.netBacillus subtilis500 ppm

Anticancer and Antitumor Research Applications

In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates in anticancer research. Their mode of action in this context is multifaceted, involving the disruption of cellular structures essential for division and the modulation of key signaling pathways that regulate cell growth and survival.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

A significant mechanism of anticancer activity for N-benzyl arylamide and N-benzylbenzamide derivatives is the inhibition of tubulin polymerization. ccspublishing.org.cnnih.gov Microtubules are critical components of the cell's cytoskeleton, playing a pivotal role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. ccspublishing.org.cn By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). ccspublishing.org.cn

Mechanism studies have shown that these derivatives often bind to the colchicine-binding site on β-tubulin. ccspublishing.org.cnnih.gov This interaction prevents the tubulin heterodimers from polymerizing into microtubules, which effectively halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent cell death. ccspublishing.org.cn For example, one novel N-benzyl arylamide derivative, MY-1388, was found to potently inhibit tubulin polymerization with an IC₅₀ value of 0.62 µmol/L. ccspublishing.org.cn

Modulation of STAT3 Signaling Pathway via Phosphorylation Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, survival, and differentiation. researchgate.net The continuous activation of the STAT3 signaling pathway is a hallmark of many types of cancer. researchgate.net Research has led to the discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives that function as dual-target inhibitors, affecting both tubulin polymerization and the STAT3 pathway. researchgate.net

Specifically, certain N-sulfonyl-aminobiaryl derivatives have been shown to inhibit the phosphorylation of STAT3. researchgate.net Phosphorylation is the process that activates STAT3, so its inhibition effectively shuts down this pro-cancer signaling cascade. One such compound demonstrated a remarkable ability to inhibit STAT3 phosphorylation with an IC₅₀ value of 0.2 μM, in addition to its antitubulin activity. researchgate.net This dual-target approach represents a promising strategy for developing more effective anticancer agents.

Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines (e.g., MCF7, HeLa, HT-29, A549, MDA-MB-231, HCT-116)

Derivatives of this compound have demonstrated significant cytotoxicity and antiproliferative effects across a wide range of human cancer cell lines. The potency of these compounds is often measured by their IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

Studies have reported potent activity in various cancer types, including breast (MCF7, MDA-MB-231), cervical (HeLa), lung (A549), and colon cancer. ccspublishing.org.cnresearchgate.netresearchgate.netmdpi.com For instance, a series of novel N-benzylbenzamide derivatives exhibited IC₅₀ values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Another N-benzyl arylamide derivative showed excellent potency with IC₅₀ values between 8 nmol/L and 48 nmol/L across fifteen different human cancer cell lines. ccspublishing.org.cn

The table below presents a summary of the cytotoxic activities of various this compound derivatives against the specified cancer cell lines as reported in the literature.

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀ / GI₅₀)
N-benzylbenzamide derivative (20b) nih.govMultiple cancer cell lines12 - 27 nM
N-benzyl arylamide derivative (13n / MY-1388) ccspublishing.org.cnFifteen cancer cell lines8 - 48 nM
N-sulfonyl-aminobiaryl derivative (21) researchgate.netA549 (Lung)Mean GI₅₀ = 57.5 nM
N-benzyl sulfonamides researchgate.netHeLa (Cervical)Cytotoxic activity observed
N-benzyl sulfonamides researchgate.netMCF7 (Breast)Cytotoxic activity observed
2,5 substituted 1,3,4-oxadiazole (B1194373) derivatives mdpi.comA549 (Lung)Cytotoxic effects observed
2,5 substituted 1,3,4-oxadiazole derivatives mdpi.comMDA-MB-231 (Breast)Cytotoxic effects observed

Cell Cycle Arrest Induction (e.g., G2/M Phase)

Derivatives of this compound, particularly quinazoline (B50416) sulfonates, have demonstrated the ability to induce cell cycle arrest in the G2/M phase in cancer cell lines. This disruption of the normal cell division process is a key mechanism for inhibiting tumor growth.

In studies involving K562 (leukemia) and U-251 (glioblastoma) cell lines, two derivatives, BS1 and BS4, were observed to cause a significant accumulation of cells in the G2/M phase after 24 hours of treatment. The effect of the BS4 derivative was notably concentration-dependent. For instance, in K562 cells, exposure to 0.5 µM of BS4 resulted in 58.73% of the cells being arrested in the G2/M phase, a substantial increase from the 27.78% observed in control cells. This arrest was accompanied by a corresponding decrease in the cell populations in the G0/G1 and S phases.

The molecular basis for this G2/M arrest appears to be multitargeted and dependent on the specific cell line. In U-251 cells, the BS4 compound caused a more than twofold increase in the expression of the p21 protein, a well-known cyclin-dependent kinase inhibitor that can halt cell cycle progression. Conversely, in K562 cells, where p21 was undetectable, a significant activation of the cyclin E1 protein was observed following treatment with BS1 and BS4. These findings suggest that the sulfonamide derivatives can modulate different cell cycle regulatory pathways to achieve the same outcome of G2/M arrest. Another compound, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), was also found to induce G2 arrest by increasing levels of cyclin B1 and phosphorylated-cdc2, which reduced the activity of the cdc2 kinase.

Table 1: Effect of Quinazoline Sulfonate Derivative BS4 on Cell Cycle Distribution in K562 Cells

TreatmentConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control-49.82%25.34%27.78%
BS40.5 µM21.80%18.32%58.73%

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis and Autophagy)

Beyond halting cell proliferation, this compound derivatives have been shown to actively induce programmed cell death through both apoptosis and autophagy. These are critical pathways for eliminating cancerous cells.

For the same quinazoline sulfonates that induce cell cycle arrest, both apoptosis and autophagy were confirmed as the resulting modes of cell death. The induction of these pathways was associated with the activation of specific signaling proteins. A strong activation of the p62 protein, a marker for autophagic flux, was noted. Additionally, an increase in GADD44, a protein involved in stress response and cell cycle arrest, was observed. In leukemia cells, a classical caspase-dependent apoptotic pathway was identified at lower concentrations of the compounds, confirming a multitargeted mechanism of action.

Long-term treatment with the related benzenesulfonamide (B165840) derivative QBS led to clear indicators of apoptosis, including DNA fragmentation, the release of cytochrome C from the mitochondria, and the cleavage of Poly(ADP-ribose) polymerase (PARP). This QBS-induced apoptosis was effectively blocked by a pan-caspase inhibitor, confirming that the process is caspase-dependent. In some cancer cell models, the interplay between these two pathways is crucial; for instance, crassolide, another cytotoxic compound, was shown to induce G2/M arrest, apoptosis, and autophagy, where inhibiting autophagy also suppressed the other two effects. mdpi.com

Anti-Angiogenic Properties and Endothelial Cell Migration Modulation

While direct studies on this compound's anti-angiogenic properties are limited, the broader class of sulfonamide-containing compounds and other structurally related molecules have shown potential in this area. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

Research on related benzimidazole (B57391) derivatives has demonstrated that these molecules can suppress key processes in angiogenesis. nih.gov For example, the novel 2-aminobenzimidazole (B67599) derivative, MFB, was shown to inhibit the proliferation, migration, invasion, and tube formation of vascular endothelial cells that were stimulated by Vascular Endothelial Growth Factor (VEGF). nih.gov This suggests that MFB may target VEGF/VEGFR signaling to exert its anti-angiogenic effects. nih.gov Similarly, the anti-angiogenic drug AGM1470 has been shown to suppress the migration of smooth muscle cells, a process also involved in the maturation of new blood vessels. core.ac.uk These findings in related heterocyclic and sulfonamide-containing structures highlight a potential, yet to be fully explored, avenue for the anti-cancer activity of this compound derivatives.

Enzyme and Receptor Target Interactions

The therapeutic effects of this compound derivatives are often rooted in their ability to specifically interact with and inhibit key enzymes and receptors involved in disease pathology.

Carbonic Anhydrase Isozyme Inhibition (hCA II, hCA IX, hCA XII)

A prominent activity of benzenesulfonamide derivatives is the inhibition of human carbonic anhydrase (hCA) isozymes. Certain isoforms, particularly hCA IX and hCA XII, are tumor-associated and are overexpressed in hypoxic cancers, playing a crucial role in tumor cell survival and proliferation by regulating pH.

Various derivatives incorporating the benzenesulfonamide scaffold have been developed as potent and selective inhibitors of these isozymes. For example, isatin-linked benzenesulfonamides have shown interesting inhibitory potency against hCA I, IX, and XII in the nanomolar range. researchgate.net One particularly potent compound from a hydrazido benzenesulfonamides-isatin series, compound 10b , emerged as a single-digit nanomolar inhibitor of both hCA IX (Ki = 8.9 nM) and hCA XII (Ki = 9.2 nM). nih.gov Another series of benzenesulfonamides developed via click chemistry also yielded compounds that inhibited tumor-associated isoforms in the low nanomolar to subnanomolar range, with inhibition constants against hCA IX ranging from 1.5 to 38.9 nM and against hCA XII from 0.8 to 12.4 nM. acs.org The selectivity for these tumor-associated isoforms over the more ubiquitously expressed hCA I and hCA II is a key goal in developing targeted cancer therapies. nih.govacs.org

Table 2: Inhibitory Activity (Ki, nM) of Selected Benzenesulfonamide Derivatives Against hCA Isozymes

Compound SeriesDerivativehCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Hydrazido-Isatin Conjugates10b36.8 - 892.4 (range)8.99.2 nih.gov
Triazole-linkedCompound 4 (general range)30.1 - 755 (range)1.5 - 38.9 (range)0.8 - 12.4 (range) acs.org
Triazole-linkedCompound 5 (general range)30.1 - 755 (range)1.5 - 38.9 (range)0.8 - 12.4 (range) acs.org

HIV-1 Protease Inhibitory Activity

The N-benzyl group is a key structural feature in a class of inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) protease. nih.gov This viral enzyme is essential for the lifecycle of HIV, as it cleaves viral polyproteins into functional proteins required for producing mature, infectious virions. mdpi.com

A series of N-benzyl pseudopeptides containing an N-benzyl hydroxyalkylamino acid core structure were designed and synthesized as HIV-1 protease inhibitors. nih.gov These compounds demonstrated an ability to inhibit HIV replication in cell culture that was comparable to their enzymatic inhibition, suggesting good pharmacokinetic properties. nih.gov The most effective compound in this series was the pseudotripeptide Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu , which exhibited potent activity against the isolated enzyme with a half-maximal inhibitory concentration (IC50) of 170 nM and promising inhibition of viral replication with a half-maximal effective dose (ED50) of 52 nM. nih.gov Further studies on related structures with a pseudo-symmetric hydroxyethylamine core also yielded potent inhibitors with nanomolar IC50 values. mdpi.com

Table 3: Anti-HIV-1 Activity of Lead N-benzyl Pseudopeptide

CompoundHIV-1 Protease Inhibition (IC50)Inhibition of Viral Replication (ED50)
Fmoc-Leu-N(Bzl)Hse-Met-NH-tBu170 nM52 nM

Other Enzymatic Targets (e.g., Lysine-Specific Demethylase 1 - LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.govnih.gov Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. nih.govresearchgate.net Derivatives based on the N-benzylated tranylcypromine (B92988) (TCP) scaffold, which is structurally related to N-benzyl sulfonamides, have been developed as potent LSD1 inhibitors. chemrxiv.org

Research into TCP derivatives has shown that modifications to the N-benzyl group can significantly influence inhibitory potency and selectivity. For instance, the introduction of a (cyclo)alkyl or arylalkyloxy residue at the ortho position of the TCP phenyl ring, combined with halogen atoms at the meta positions, resulted in potent inhibitors like S2101, which exhibited strong anti-LSD1 activity with a Ki value of 0.61 μM. researchgate.net Another strategy involved attaching ester-containing groups to a phenyl core, which was then linked to TCP via a methylene (B1212753) bridge as an N-substituent. chemrxiv.org These N-benzylated TCP derivatives function as potent and selective inhibitors of LSD1. chemrxiv.org

The binding mechanism of these inhibitors involves the interaction of the benzyl (B1604629) group with a hydrophobic pocket within the LSD1 active site. nih.gov Specifically, in simulations with compounds like (1R,2S)-NCD18, the benzyl group was positioned in a hydrophobic pocket formed by amino acid residues Val 333, Ile 356, Leu 677, Leu 693, and Trp 695. nih.gov This interaction, along with others, is crucial for the compound's inhibitory activity. The development of reversible inhibitors has also been a focus, with compounds like 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile demonstrating that the 4-methylphenyl group binds to a hydrophobic pocket, while the 4-cyanophenyl group interacts directly with the key catalytic residue Lys661. mdpi.com

Table 1: Examples of N-Benzylated Derivatives and Their LSD1 Inhibitory Activity

Compound Target Activity
S2101 LSD1 Ki = 0.61 μM researchgate.net
TCP-Lys-4 H3-21 LSD1 IC50 = 0.16 μM nih.gov

Cannabinoid Receptor 2 (CB2) Inverse Agonism

The cannabinoid receptor 2 (CB2), a G-protein coupled receptor, is primarily expressed in immune cells and is implicated in various physiological and pathological processes, including inflammation and pain. nih.gov Consequently, it has emerged as a significant target for drug discovery. nih.gov this compound derivatives have been identified as a novel class of selective CB2 inverse agonists. nih.gov

In one study, a high-throughput screening program identified N-(4-chlorophenethyl)-4-methyl-N-tosylbenzenesulfonamide as a lead compound with selective CB2 activity (Ki = 192 nM). nih.gov To enhance potency and selectivity, structure-activity relationship (SAR) strategies were employed. This led to the discovery of N-(4-(diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide, which belongs to a series of triaryl sulfonamide derivatives with high binding affinity for the CB2 receptor. nih.gov The optimization process involved modifying the lead compound by replacing the 4-chlorophenethyl group with a 4-(diethylamino)benzyl group, a fragment known to be favorable for CB2 ligands. nih.gov

Another compound, Sch225336 (N-[(1s)-1-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]-phenyl]sulfonyl] phenyl]ethyl]methanesulfonamide), which features a 4-methoxyphenyl (B3050149) sulfonyl group, has also been characterized as a potent inverse agonist for the human CB2 receptor (hCB2R). nih.gov In competitive binding assays, Sch225336 showed a high affinity for hCB2R with a Ki of 4.54 ± 0.48 nM and was about 17-fold more selective for CB2R over CB1R. nih.gov

Table 2: Binding Affinities of Sulfonamide Derivatives at Cannabinoid Receptors

Compound CB2 Ki (nM) CB1 Ki (nM) Selectivity (CB1/CB2)
Lead Compound 10 192 nih.gov >5000 nih.gov >26 nih.gov
Sch225336 4.54 ± 0.48 nih.gov 78.5 ± 10.4 nih.gov ~17 nih.gov

Serotonin (B10506) 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor is predominantly expressed in the central nervous system and is a promising therapeutic target for cognitive disorders, including Alzheimer's disease. mdpi.comnih.gov Research has led to the development of various ligands for this receptor, including derivatives containing a sulfonamide moiety.

A series of N1-arylsulfonyltryptamines, which are structurally related to the this compound core, have been identified as potent ligands for the human 5-HT6 receptor. scilit.com Within this series, the 5-methoxy-1-benzenesulfonyl analogue demonstrated the highest affinity. Molecular modeling studies suggest that these compounds adopt a specific conformation where the aminoethyl side chain is oriented toward the 4-position of the indole (B1671886) ring, which is favorable for binding. scilit.com These arylsulfonyl derivatives were found to act as antagonists in functional adenylate cyclase stimulation assays. scilit.com

More recent research has explored other scaffolds, such as 1,3,5-triazine (B166579) derivatives, which lack the traditional sulfone moiety but have proven to be potent 5-HT6R ligands. mdpi.comnih.gov For instance, compound MST4 (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) was identified as a potent 5-HT6R antagonist with a Ki of 11 nM. mdpi.com Subsequent work on derivatives of MST4 led to the identification of 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3) as another potent and selective 5-HT6R ligand with a Ki of 13 nM. mdpi.comnih.gov

Table 3: Affinity of Sulfonamide-Related Derivatives for the 5-HT6 Receptor

Compound Class/Name Target Affinity (Ki)
N1-Arylsulfonyltryptamines 5-HT6 Receptor High Affinity scilit.com
MST4 5-HT6 Receptor 11 nM mdpi.com
Compound 3 (MST4 derivative) 5-HT6 Receptor 13 nM mdpi.comnih.gov
Compound 8 (MST4 derivative) 5-HT6 Receptor 6 nM mdpi.com

Multi-Ion Channel Blocking Profile (e.g., Sodium and L-type Calcium Channels)

Ion channels are critical for neuronal excitability, and their blockers have therapeutic applications in various neurological conditions, including pain. The N-type calcium channel (CaV2.2) is a well-validated target for neuropathic pain. nih.gov While direct studies on this compound derivatives are limited in the provided context, structurally related N-sulfonylphenoxazines have been developed as potent neuronal calcium channel inhibitors. nih.gov

This line of research emerged from efforts to improve the stability of previous inhibitors. Acylphenoxazine derivatives showed promising channel-blocking activity but were unstable in plasma. nih.gov The replacement of the acyl group with a more stable sulfonyl group led to the synthesis of a series of N-sulfonylphenoxazines. These compounds exhibited low micromolar activity against CaV2.2 channels, along with good plasma and liver microsomal stability. nih.gov Molecular modeling suggests these inhibitors bind within the channel's selectivity filter, hindering the conformational changes required for ion passage. nih.gov Although this research focuses on the phenoxazine (B87303) scaffold, it highlights the utility of the N-sulfonyl moiety in designing ion channel blockers.

Cholinergic System Modulation (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Derivatives incorporating an N-benzyl moiety have been extensively studied as cholinesterase inhibitors. uj.edu.plnih.govnih.gov

One series of compounds based on an N-benzylpiperidine carboxamide scaffold was designed to be more metabolically stable than earlier ester-linked inhibitors. nih.gov The two most active compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, showed potent AChE inhibition with IC50 values of 0.41 µM and 5.94 µM, respectively. nih.gov Molecular modeling studies indicated that these dual binding site inhibitors interact with both the catalytic and peripheral anionic sites of AChE, with the N-benzyl group making key π-π stacking interactions. uj.edu.pl

Another study reported a series of N-benzyl benzamide (B126) derivatives as highly potent and selective inhibitors of BChE, with IC50 values ranging from picomolar to nanomolar. nih.gov The inhibitory effect was confirmed to be a result of direct binding to BChE. nih.gov These findings underscore the importance of the N-benzyl group in designing effective cholinesterase inhibitors. nih.gov

Table 4: Cholinesterase Inhibitory Activity of N-Benzyl Derivatives

Compound Target Activity (IC50)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide AChE 0.41 ± 1.25 μM nih.gov
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide AChE 5.94 ± 1.08 μM nih.gov
S11-1014 BChE Sub-nanomolar nih.gov
S11-1033 BChE Sub-nanomolar nih.gov

Structure Activity Relationship Sar and Molecular Interactions of N Benzyl 4 Methoxybenzenesulfonamide Analogues

Pharmacophore Identification and Mapping for N-benzyl-4-methoxybenzenesulfonamide Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For scaffolds related to benzenesulfonamides, common pharmacophore models have been developed through computational studies, such as 3-D Quantitative Structure-Activity Relationship (QSAR) analyses.

For instance, a study on benzoxazole (B165842) benzenesulfonamide (B165840) derivatives identified a key pharmacophore, designated AAADRR, which consists of three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. This model was developed for inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes. The essential features identified are:

Hydrogen Bond Acceptors (A): The oxygen atoms of the sulfonyl group (-SO₂) are critical hydrogen bond acceptors.

Hydrogen Bond Donor (D): The amine (-NH-) group of the sulfonamide can act as a hydrogen bond donor.

Aromatic Rings (R): The two phenyl rings inherent to the N-benzyl-benzenesulfonamide structure serve as crucial hydrophobic and π-stacking interaction points with target receptors.

This general model provides a foundational understanding of the necessary features for biological activity in related sulfonamide compounds. The this compound scaffold fits this model, with its sulfonyl oxygens, sulfonamide nitrogen, and two aromatic rings representing the key pharmacophoric features that facilitate interactions with biological targets.

Systematic Investigation of Substituent Effects on Biological Efficacy and Selectivity

The biological profile of the this compound core can be finely tuned by altering the substituents on its aromatic rings and nitrogen atom. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Influence of Methoxy (B1213986) and Halogen Substitutions on Cytotoxic Potency

Substitutions on the benzenesulfonamide ring play a pivotal role in modulating cytotoxic activity. The nature, position, and electronic properties of these substituents can drastically alter the compound's interaction with cancer-related targets.

The presence of a methoxy group , as in the parent compound, generally influences the molecule's lipophilicity and electronic distribution. Studies on related structures have shown that electron-donating groups can enhance cytotoxic effects. For example, in a series of thiazol-4-one-benzenesulfonamides, derivatives with electron-donating groups displayed potent growth inhibition against the MCF-7 breast cancer cell line. rsc.org

Halogen substitutions are a common strategy in medicinal chemistry to enhance biological activity. Halogens can increase lipophilicity, facilitating membrane passage, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

A study on N-(pyrazin-2-yl)benzenesulfonamides investigated the effect of a chlorine atom, noting that its introduction is known to increase lipophilicity. nih.gov

In another series of benzenesulfonamide derivatives, a compound substituted with a nitro group (a strong electron-withdrawing group) in the para position showed highly potent inhibitory effects against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov While not a halogen, this highlights the significant impact of electronically distinct para-substituents.

Research on meta-substituted benzenesulfonamides found that placing substituents at the meta-position of the phenyl ring significantly improved inhibitory activity against the metallo-β-lactamase ImiS compared to ortho- or para-substitutions. nih.gov

The following table summarizes the cytotoxic activities of some substituted benzenesulfonamide analogues against breast cancer cell lines.

CompoundSubstituentMDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
4c4-OH, 3-OCH₃12.863.67 rsc.org
4eThiazol-4-one derivative3.584.58 nih.gov
4g4-NO₂5.542.55 nih.gov
4hVanillin derivative1.561.52 nih.gov

Role of N-Substituent Variances on Target Binding Affinity

Modifications to the substituents on the sulfonamide nitrogen atom directly influence how the molecule fits into the binding pocket of a target protein. The size, shape, and chemical nature of these groups are critical for achieving high binding affinity and selectivity.

The N-benzyl group itself is a key feature. In the development of angiotensin II peptidomimetics, the N-benzyl group was identified as a suitable moiety for molecular extension to mimic the side chain of tyrosine, leading to a tenfold increase in binding affinity. nih.gov

Varying the N-substituent has been shown to modulate activity against different targets:

N-benzyl-p-toluenesulfonamide (BTS) is known to specifically inhibit the contraction of fast skeletal muscle fibers by affecting the actomyosin (B1167339) ATPase cycle. This specificity is conferred by the N-benzyl toluenesulfonamide structure. mdpi.com

In a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated for α-glucosidase inhibition, compounds with o- and p-chlorobenzyl substitutions on the nitrogen atom were found to be good inhibitors, whereas the m-chlorobenzyl isomer was the least effective. This indicates that the position of substituents on the N-benzyl ring is crucial for target binding.

Contribution of Aromatic and Heteroaromatic Moieties to Activity Profiles

Heteroaromatic Rings: The introduction of nitrogen- or sulfur-containing rings often leads to enhanced activity. For example, benzenesulfonamide derivatives incorporating a thiazole-4-one moiety have been developed as potent and selective inhibitors of carbonic anhydrase IX, an important anticancer target. rsc.org

In another study, benzenesulfonamide analogues featuring a 1,3,4-thiadiazol-2-yl group were identified as potential anti-glioblastoma agents through their interaction with the TrkA receptor. nih.gov

The central phenyl ring of the benzenesulfonamide core has been shown to be critical for activity in a series of CXCR4 antagonists, with modifications to this ring being poorly tolerated. nih.gov

Conformational Constraints and Rigidity in Pseudo-Symmetric Scaffolds

The three-dimensional shape and flexibility of a molecule are paramount to its ability to bind effectively to a target. The N-benzyl-benzenesulfonamide scaffold possesses considerable conformational flexibility due to rotation around several single bonds.

Crystallographic studies of related compounds, such as N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide, provide insight into the molecule's preferred solid-state conformation. In this analogue, the dihedral angle between the two phenyl rings is 48.93°, indicating they are not coplanar. This twisted conformation is stabilized by weak intramolecular C-H···O interactions.

Introducing conformational rigidity or exploring pseudo-symmetric designs can lead to more potent inhibitors. For example, HIV-1 protease inhibitors have been designed around a pseudo-symmetric N-benzyl hydroxyethylamine core . This design strategy aims to mimic the symmetric nature of the HIV-1 protease active site, enhancing binding affinity. The introduction of heteroaryl carboxyamides to this core further refines its interaction with the target enzyme. Studies on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) have shown that rotation around the amide bond is hindered, leading to a mixture of stable E and Z rotamers in solution, which further illustrates the complex conformational behavior of such N-benzyl systems.

Detailed Analysis of Ligand-Target Binding Modes

Understanding how this compound analogues bind to their biological targets at a molecular level is crucial for rational drug design. This involves identifying the specific amino acid residues and the types of interactions that stabilize the ligand-target complex. While the specific targets for this compound itself are varied, analysis of related sulfonamides provides a clear picture of their binding modes.

A primary target for many sulfonamides is the family of carbonic anhydrases (CAs) . The binding of benzenesulfonamide-based inhibitors to CA isoforms has been extensively studied. The sulfonamide group itself is the key anchoring feature, with the deprotonated nitrogen coordinating directly to the zinc ion in the enzyme's active site. The "tail" portion of the inhibitor, which includes the N-benzyl-4-methoxyphenyl group, extends into a hydrophobic pocket. The specific interactions in this pocket, particularly with residues at positions 92 and 131, dictate the inhibitor's affinity and isoform selectivity.

Other examples of detailed binding modes for related structures include:

TrkA Receptor: An anti-glioblastoma benzenesulfonamide analogue was predicted to form prominent stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374, along with charged interactions with Gln369 of the TrkA receptor. nih.gov

DNA Gyrase: Quinolone analogues, another class of enzyme inhibitors, have been shown to form multiple conventional hydrogen bonds with residues such as GLY120, ARG98, and SER118 in the active site of DNA gyrase.

Actomyosin: N-benzyl-p-toluenesulfonamide (BTS) inhibits the actomyosin ATPase cycle primarily by inhibiting phosphate (B84403) (Pi) release and weakening the affinity of the myosin head (S1.ADP) for actin. This kinetic effect implies a specific binding mode that allosterically alters the protein's conformation and function. mdpi.com

These examples demonstrate that the this compound scaffold can engage in a variety of interactions, including zinc coordination, hydrogen bonding, hydrophobic interactions, and π-π stacking, to achieve its biological effects.

Interactions at the Tubulin Colchicine (B1669291) Binding Site

This compound analogues position themselves within the colchicine binding pocket, a complex cavity at the interface between the α- and β-tubulin subunits. The binding of these sulfonamide derivatives is primarily driven by interactions with key residues in the β-tubulin subunit. The colchicine binding site is a large pocket surrounded by two α-helices (H7 and H8) and strands of two β-sheets. nih.govmdpi.com

The general binding mode for many colchicine site inhibitors involves the insertion of specific aromatic rings into hydrophobic pockets within the site. For benzenesulfonamide derivatives, the 4-methoxybenzene ring and the N-benzyl group are crucial for occupying these pockets. Molecular modeling studies of related sulfonamide compounds suggest that the methoxybenzene moiety often orients itself in a hydrophobic pocket near residues such as Cysβ241, Leuβ242, Alaβ316, Valβ318, and Ileβ378. nih.govnih.gov The benzyl (B1604629) group, in turn, explores another hydrophobic region of the binding site.

The sulfonamide linker, while providing a degree of flexibility, also plays a role in the correct positioning of the aromatic rings. In some analogues, the sulfonamide group itself can participate in hydrogen bonding, further stabilizing the ligand-protein complex. For instance, in the structurally related sulfonamide ABT-751, the sulfonamide bridge overlaps with the B-ring of colchicine, and the compound forms a hydrogen bond between its phenolic group and Tyrβ202. nih.gov

The antiproliferative activity of these compounds is directly correlated with their ability to inhibit tubulin polymerization. The table below presents the tubulin polymerization inhibitory activity (IC50 values) for a selection of benzenesulfonamide and related N-benzyl derivatives, illustrating the impact of structural modifications on their potency.

CompoundModificationsTubulin Polymerization IC50 (µM)
Analogue 1 (DL14)4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative0.83
Analogue 2 (MY-1388)N-benzyl arylamide derivative0.62
Analogue 3 (E7010/ABT-751)N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide2.15
Analogue 4 (20b)N-benzylbenzamide derivativePotent inhibitor, specific IC50 not provided in search results

Intermolecular Forces: Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the this compound analogues within the colchicine binding site is governed by a combination of intermolecular forces, primarily hydrogen bonds and hydrophobic interactions. These non-covalent interactions are critical for the high-affinity binding required for potent tubulin polymerization inhibition.

Hydrogen Bonding Networks:

Hydrogen bonds are directional interactions that play a crucial role in the specificity of ligand binding. For sulfonamide-based tubulin inhibitors, the sulfonamide moiety itself can act as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). Molecular docking studies of various sulfonamides in the colchicine site have identified several key residues capable of forming hydrogen bonds. For example, the sulfonyl oxygen of some inhibitors has been shown to form a hydrogen bond with the amide hydrogen of Lysβ352. researchgate.net In other cases, water-mediated hydrogen bonds can also contribute to the stability of the complex, forming a bridge between the ligand and tubulin residues. nih.gov

In some analogues, other functional groups can also participate in hydrogen bonding. For instance, a hydroxyl group on one of the aromatic rings, as seen in ABT-751, can form a hydrogen bond with residues like Tyrβ202. nih.gov The presence and positioning of these hydrogen bond donors and acceptors are critical determinants of binding affinity and biological activity.

Hydrophobic Interactions:

The colchicine binding site is predominantly hydrophobic, and thus, hydrophobic interactions are a major driving force for ligand binding. nih.govmdpi.com The aromatic rings of this compound analogues are well-suited to engage in these interactions. The 4-methoxybenzene ring often occupies a hydrophobic pocket formed by residues such as Cysβ239, Leuβ246, Leuβ253, Alaβ314, and Lysβ350. nih.gov The benzyl group similarly fits into another hydrophobic region of the pocket.

The strength of these hydrophobic interactions can be modulated by the nature and position of substituents on the aromatic rings. For example, the addition of small, lipophilic groups can enhance van der Waals contacts and improve binding affinity. Conversely, bulky substituents may introduce steric hindrance and reduce potency. The interplay between the size, shape, and lipophilicity of the ligand and the topography of the hydrophobic pockets is a key aspect of the structure-activity relationship for this class of compounds.

Computational and Theoretical Chemistry Applications in N Benzyl 4 Methoxybenzenesulfonamide Research

Molecular Docking Studies for Binding Site Characterization and Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-benzyl-4-methoxybenzenesulfonamide and related benzenesulfonamide (B165840) derivatives, docking studies have been instrumental in elucidating their mechanism of action by characterizing interactions at the binding sites of various enzymes.

Research on benzenesulfonamide derivatives has frequently employed molecular docking to predict their binding affinity and interaction patterns with key biological targets. For instance, studies on novel chalcone (B49325) derivatives incorporating a benzenesulfonamide moiety have used docking to determine their binding affinity to enzymes like human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE). These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The docking scores, which estimate the binding free energy, help in ranking compounds based on their potential potency. For example, certain derivatives have shown strong affinity for hCA II with docking scores as favorable as -8.1 kcal/mol. researchgate.net

Similarly, docking studies on phthalimide-benzenesulfonamide derivatives targeting α-glycosidase and α-amylase, enzymes relevant to diabetes, have demonstrated promising binding affinities, with calculated energies reaching -8.80 kcal/mol and -8.91 kcal/mol, respectively. researchgate.net These computational predictions are vital for understanding the structure-activity relationships (SAR) and for the rational design of more potent inhibitors. The methoxy (B1213986) group on the benzenesulfonamide ring, as seen in this compound, is often noted in these studies to enhance enzyme binding and stability through hydrogen bonding. researchgate.net

Derivative ClassProtein TargetReported Binding Affinity (kcal/mol)
Chalcone-BenzenesulfonamideshCA I-8.0
Chalcone-BenzenesulfonamideshCA II-8.1
Chalcone-BenzenesulfonamidesAChE-7.0
Phthalimide-Benzenesulfonamidesα-glycosidase-8.80
Phthalimide-Benzenesulfonamidesα-amylase-8.91
Sulfonamide DerivativesBRD4Favorable binding energies reported

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis

For benzenesulfonamide derivatives, MD simulations are a critical step to validate the results of molecular docking. tandfonline.comsemanticscholar.org Studies involving novel sulfonamide-based inhibitors have used MD simulations, often for periods up to 100 nanoseconds, to confirm the stability of the ligand within the enzyme's active site. researchgate.net These simulations have shown that potent inhibitors form stable complexes with their target proteins, with no significant conformational changes occurring throughout the simulation. semanticscholar.org The stability is often supported by consistent hydrophobic interactions and hydrogen bonds, reinforcing the binding mode predicted by docking. researchgate.net This validation is crucial, as it suggests that the compound is likely to remain bound to its target long enough to exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For benzenesulfonamide derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory potential against various targets.

These models are built using a "training set" of compounds with known activities and then validated using a "test set." mdpi.com The predictive power of a QSAR model is often evaluated by its correlation coefficient (r² or q²). Studies on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors have reported robust 3D-QSAR models with q² values of 0.703 and 0.742, indicating good reliability. nih.gov Another study on a different series of benzenesulfonamides developed a QSAR model with a correlation coefficient (r) of 0.8385 for its training set and 0.8282 for its test set, demonstrating the model's effectiveness in predicting anticancer activity. mdpi.com

The contour maps generated from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide visual representations of how different structural features influence biological activity. tandfonline.com These maps guide medicinal chemists in identifying regions of the molecule where modifications, such as adding bulky or hydrophobic groups, could enhance potency. tandfonline.com

Derivative ClassQSAR Model TypeStatistical ParameterValue
Benzenesulfonamide derivativesAutoQSARCorrelation Coefficient (r) - Training Set0.8385
Benzenesulfonamide derivativesAutoQSARCorrelation Coefficient (r) - Test Set0.8282
Diarylpyrazole-benzenesulfonamidesCoMFACross-validated r² (q²)0.703
Diarylpyrazole-benzenesulfonamidesCoMFA-RFCross-validated r² (q²)0.742
Isatin-benzenesulfonamide conjugates2D-QSARValidated models developed for hCA IX and XII

In Silico Assessment of Pharmacokinetic and Drug-Likeness Parameters

Beyond predicting a compound's potency, computational chemistry is essential for evaluating its potential as a drug. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools are widely used to predict these pharmacokinetic and drug-likeness parameters early in the discovery process.

For this compound and its analogs, ADMET profiling is a standard component of computational evaluation. mdpi.com These analyses predict various physicochemical descriptors and pharmacokinetic properties using platforms like the SwissADME web tool. nih.gov Studies on novel benzenesulfonamide derivatives have shown that these compounds generally exhibit favorable oral bioavailability and non-toxic properties in silico. tandfonline.com For example, computational ADMET analysis of certain benzenesulfonamide derivatives suggested good absorption and medium penetration of the blood-brain barrier. These predictions are crucial for identifying candidates with a higher probability of success in later clinical stages, ensuring that a potent compound also possesses the necessary properties to be effective and safe in the body.

Advanced Characterization Techniques in Structural Elucidation of N Benzyl 4 Methoxybenzenesulfonamide

X-ray Crystallography of N-benzyl-4-methoxybenzenesulfonamide Derivatives and Analogues

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of crystalline solids. Studies on derivatives and analogues of this compound reveal detailed information about their molecular conformation, intermolecular interactions, and crystal packing.

Analysis of compounds such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide shows that the dihedral angle between the two aromatic rings is a key conformational feature. For instance, in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the major component of the disordered sulfonyl benzene (B151609) ring and the aniline (B41778) ring form a dihedral angle of 63.36 (19)°. researchgate.net In contrast, the dihedral angle in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide is 44.26 (13)°. researchgate.net Another related molecule, N-(4-methoxybenzoyl)benzenesulfonamide, exhibits a dihedral angle of 69.81 (1)° between its aromatic rings. nih.gov The molecule is also twisted at the sulfur atom, with a dihedral angle of 74.91 (1)° between the S—N—C=O segment and the sulfonyl benzene ring. nih.gov

The crystal packing is also influenced by other intermolecular contacts. In some nitro-substituted analogues, such as N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, molecules form ladder-shaped sheets through a combination of N—H⋯O hydrogen bonds and C—H⋯O interactions. mdpi.com

Table 1: Crystallographic Data for this compound Analogues
CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersKey Dihedral AngleRef.
N-(4-methoxybenzoyl)benzenesulfonamideC14H13NO4STriclinicP-1a = 5.3059 (5) Å b = 10.6343 (10) Å c = 11.9139 (11) Å α = 89.792 (3)° β = 87.392 (3)° γ = 83.944 (3)°69.81 (1)° (between aromatic rings) nih.gov
N-allyl-N-benzyl-4-methylbenzenesulfonamideC17H19NO2SOrthorhombicPna21a = 18.6919 (18) Å b = 10.5612 (10) Å c = 8.1065 (8) Å- researchgate.net
N-Benzyl-4-methylbenzenesulfonamideC14H15NO2STriclinicP-1a = 9.171 Å b = 9.554 Å c = 9.772 Å α = 95.532° β = 111.206° γ = 118.152°- nih.gov
N-(4-fluorophenyl)-4-methoxybenzenesulfonamideC13H12FNO3S---44.26 (13)° (between benzene rings) researchgate.net

Spectroscopic Methods in Structural Analysis (e.g., NMR, IR, HRMS)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of molecules in various states. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information for a comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For analogues like N-benzyl-4-methylbenzenesulfonamide, the spectra exhibit characteristic signals that can be assigned to specific protons and carbons. rsc.org

In the ¹H NMR spectrum, the aromatic protons typically appear in the range of δ 7.2-7.8 ppm. The protons of the benzyl (B1604629) group's phenyl ring and the methoxybenzenesulfonamide's benzene ring would show distinct splitting patterns based on their substitution. The methylene (B1212753) protons (CH₂) of the benzyl group are expected to appear as a doublet around δ 4.1 ppm, coupled to the N-H proton. rsc.org The N-H proton itself often appears as a broad singlet or a triplet around δ 5.1 ppm. rsc.org The methyl protons of the methoxy (B1213986) group would be a sharp singlet at approximately δ 3.8 ppm.

In the ¹³C NMR spectrum, the aromatic carbons resonate in the region of δ 127-144 ppm. The carbon attached to the methoxy group would be significantly shifted downfield. The methylene carbon of the benzyl group would be observed around δ 47 ppm, while the methoxy carbon would appear around δ 55 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a N-benzyl-benzenesulfonamide Analogue
Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Ref.
Aromatic H7.17 - 7.77127.2 - 143.5 rsc.org
N-H~5.09 (broad)- rsc.org
CH₂ (benzyl)~4.13 (d)~47.0 (representative value) rsc.org
OCH₃~3.80 (s) (representative value)~55.0 (representative value) jcsp.org.pk
Data based on N-benzyl-4-methylbenzenesulfonamide and related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. The IR spectrum of a sulfonamide is characterized by several key absorption bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3200-3300 cm⁻¹. The most prominent features are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are observed in the ranges of 1315-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net The stretching vibration of the S-N bond is expected in the 935-875 cm⁻¹ range. researchgate.net Additionally, the C-O stretching of the methoxy group would produce a strong band around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Sulfonamides
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Ref.
N-HStretching3200 - 3300 researchgate.net
SO₂Asymmetric Stretching1315 - 1370 researchgate.netresearchgate.net
SO₂Symmetric Stretching1140 - 1180 researchgate.netresearchgate.net
Aromatic C-OStretching~1250 researchgate.net
S-NStretching875 - 935 researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. It provides an exact mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₄H₁₅NO₃S), the theoretical monoisotopic mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This technique unequivocally confirms the molecular formula and distinguishes the compound from others with the same nominal mass.

Future Research Directions and Translational Potential

Strategic Design and Synthesis of Next-Generation N-benzyl-4-methoxybenzenesulfonamide Analogues

The development of next-generation analogues of this compound will be guided by a strategic approach to chemical design and synthesis, focusing on enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. For instance, modifications to the benzyl (B1604629) and methoxybenzenesulfonamide rings can be systematically explored.

Key strategic approaches will include:

Substitution Pattern Modification: Introduction of various substituents (e.g., hydroxyl, halogen, alkyl groups) on both aromatic rings can modulate the compound's electronic and steric properties, potentially leading to improved binding affinity for its biological targets. For example, studies on related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown that the position and nature of substituents significantly impact inhibitory potency against enzymes like 12-lipoxygenase. medchemexpress.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve metabolic stability and pharmacokinetic profiles. For instance, the sulfonamide moiety could be replaced with other acidic functional groups to explore alternative interactions with target proteins.

Scaffold Hopping: Exploring alternative core structures while retaining key pharmacophoric features of this compound can lead to the discovery of novel intellectual property with potentially improved drug-like properties.

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in prioritizing the synthesis of analogues with the highest probability of success, thereby streamlining the drug discovery process. nih.gov

The synthesis of these next-generation analogues will leverage modern synthetic methodologies to ensure efficiency and diversity. The typical synthesis of this compound involves the condensation of 4-methoxybenzenesulfonyl chloride with benzylamine (B48309). ontosight.ai This fundamental reaction can be adapted for the synthesis of a diverse library of analogues.

Table 1: Potential Modifications for Next-Generation Analogues

Molecular ScaffoldModification StrategyPotential Improvement
Benzyl RingIntroduction of electron-withdrawing or -donating groupsEnhanced target binding and selectivity
Methoxybenzenesulfonamide RingVariation of substituent position and natureImproved potency and pharmacokinetic profile
Sulfonamide LinkerBioisosteric replacementIncreased metabolic stability

Exploration of Novel Disease Indications and Biological Pathways

While the sulfonamide class of compounds is well-known for its antimicrobial properties, often through the inhibition of folic acid synthesis, the structural features of this compound suggest a broader therapeutic potential. ontosight.ai Future research should focus on exploring novel disease indications and elucidating the underlying biological pathways.

Potential new therapeutic areas include:

Inflammatory Disorders: A related compound, N-benzyl-N-methyldecan-1-amine, has demonstrated anti-inflammatory and anti-oxidative activities, suggesting that this compound analogues could be investigated for conditions like inflammatory bowel disease and rheumatoid arthritis. nih.gov

Neurodegenerative Diseases: The role of neuroinflammation and oxidative stress in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease is well-established. nih.govfrontiersin.orgnih.gov The potential anti-inflammatory and antioxidant properties of this compound derivatives warrant their investigation in this context. Structure–activity relationship studies of sulfonamides derived from carvacrol (B1668589) have shown promise in targeting Alzheimer's disease. nih.gov

Drug-Resistant Infections: The development of novel antibiotics is a critical global health priority. Analogues of this compound could be specifically designed to target multi-drug-resistant pathogens by circumventing existing resistance mechanisms. nih.gov For instance, a novel family of antitubercular direct NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA) inhibitors are based on an N-benzyl-4-((heteroaryl)methyl)benzamide template. nih.gov

Predicting novel targets for this compound and its analogues can be accelerated using computational approaches. In silico target prediction methods can analyze the chemical structure of a compound and identify potential protein targets based on ligand-protein binding predictions and similarity to known drugs. chemrxiv.org

In-Depth Mechanistic Elucidation at the Cellular and Subcellular Levels

A thorough understanding of the mechanism of action of this compound is crucial for its rational development as a therapeutic agent. Future research must delve into the cellular and subcellular processes modulated by this compound.

Key areas of investigation should include:

Target Deconvolution: Identifying the specific molecular targets of this compound is a primary objective. A variety of experimental strategies can be employed, including affinity chromatography, and computational prediction methods. nih.govcreative-biolabs.comresearchgate.netbiognosys.comnih.gov This will provide a clearer picture of the compound's mechanism of action.

Cellular Uptake and Distribution: Understanding how this compound enters cells and where it localizes within subcellular compartments is essential for interpreting its biological effects. Advanced imaging techniques, such as confocal microscopy with fluorescently labeled analogues, can be used to visualize its distribution.

Pathway Analysis: Once primary targets are identified, downstream signaling pathways affected by the compound can be investigated using techniques like transcriptomics and proteomics. This will reveal the broader cellular response to treatment with this compound.

Table 2: Techniques for Mechanistic Elucidation

Research QuestionExperimental/Computational ApproachExpected Outcome
Molecular Target IdentificationAffinity Chromatography, Computational Target PredictionIdentification of primary protein targets
Subcellular LocalizationConfocal Microscopy with Fluorescent AnaloguesVisualization of compound distribution within the cell
Affected Biological PathwaysTranscriptomics, ProteomicsUnderstanding of the broader cellular response

Investigation of Synergistic Effects in Combination Therapies with Existing Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the potential of this compound to act synergistically with existing drugs could lead to more effective treatment regimens with reduced side effects.

Potential combination therapy strategies include:

Anticancer Combinations: The synergistic effects of combining this compound analogues with conventional chemotherapeutic agents, such as doxorubicin, should be explored. elsevierpure.comnih.govnih.govresearchgate.net Such combinations could potentially overcome drug resistance and enhance tumor cell killing.

Antimicrobial Combinations: In the context of infectious diseases, combining this compound derivatives with antibiotics like beta-lactams could broaden the spectrum of activity and combat the rise of antibiotic resistance. nih.govnih.gov Synergistic effects have been observed with combinations of different antibiotic classes.

Mechanism-Based Combinations: Once the mechanism of action of this compound is better understood, it can be rationally combined with drugs that target complementary pathways, leading to a more potent therapeutic effect.

The efficacy of these combinations can be assessed in vitro using cell-based assays and in vivo using animal models of disease. The goal is to identify combinations that exhibit true synergy, where the combined effect is greater than the sum of the individual effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-4-methoxybenzenesulfonamide, and how can reaction progress be monitored?

  • Methodology:

  • Synthesis : React 4-methoxybenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). Purify via column chromatography using ethyl acetate/hexane gradients .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining. Calculate Rf values to confirm intermediate/product formation .
  • Characterization : Confirm purity and structure using 1H^1H and 13C^{13}C NMR spectroscopy. Key NMR signals include the methoxy group (δ ~3.8 ppm for 1H^1H) and sulfonamide NH (δ ~7.5–8.0 ppm) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodology:

  • X-ray diffraction : Use SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) to analyze single-crystal data. Key parameters include bond angles, torsional conformations, and hydrogen-bonding networks .
  • Case Example : In N-(4-methoxybenzoyl)benzenesulfonamide, crystallography confirmed planarity of the sulfonamide group and methoxy orientation, critical for understanding steric effects in derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs against cancer targets?

  • Methodology:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (for antimitotic activity) or cell cycle regulators (e.g., CDKs). Validate with experimental IC50_{50} values from cell-based assays .
  • QSAR Analysis : Corporate substituent effects (e.g., chloro, morpholino) on bioactivity using descriptors like Hammett constants or logP. Example: E7010 (a related sulfonamide) showed tubulin-binding affinity via its methoxy and pyridinyl groups .

Q. What strategies address discrepancies in NMR and crystallographic data for sulfonamide derivatives?

  • Methodology:

  • Dynamic Effects : NMR may show averaged signals due to rotational flexibility (e.g., sulfonamide N–S bond), whereas crystallography captures static conformations. Compare torsional angles from X-ray data with NMR-derived NOE restraints .
  • Case Study : For N-allyl-N-benzyl-4-methylbenzenesulfonamide, crystallography revealed a non-planar sulfonamide group, while NMR indicated rapid interconversion between conformers .

Q. How can gene expression profiling elucidate the mechanism of this compound derivatives in cancer cells?

  • Methodology:

  • Microarray Analysis : Use platforms like Affymetrix GeneChip to identify differentially expressed genes (e.g., cell cycle regulators, apoptosis mediators) post-treatment. Validate with qRT-PCR .
  • Pathway Mapping : Tools like Ingenuity Pathway Analysis (IPA) link transcriptomic changes to pathways (e.g., G2/M arrest for E7010). Compare with COMPARE algorithm outputs to classify compounds by mechanism .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting bioactivity data between in vitro and in vivo models for sulfonamide-based inhibitors?

  • Methodology:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor in vivo activity may stem from rapid clearance or insufficient tissue penetration .
  • Metabolite Identification : Use LC-MS to detect active metabolites. For example, E7070’s disulfonamide structure showed improved solubility over monosulfonamides, enhancing in vivo efficacy .

Structural and Functional Insights

Q. What role does the methoxy group play in the electronic and steric properties of this compound?

  • Methodology:

  • Electron Density Analysis : DFT calculations (e.g., Gaussian) reveal methoxy’s electron-donating effect, stabilizing the sulfonamide moiety via resonance. Crystallographic data show steric hindrance from ortho-substituents .
  • Biological Impact : Methoxy groups enhance membrane permeability in analogs like E7010, critical for oral bioavailability .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions to minimize byproducts in N-benzyl sulfonamide synthesis?

  • Methodology:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation but may increase hydrolysis. Anhydrous DCM with molecular sieves reduces side reactions .
  • Stoichiometry : Use excess benzylamine (1.2–1.5 equiv) to drive reaction completion. Monitor by 1H^1H NMR for residual sulfonyl chloride .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.